molecular formula C15H28 B14691202 1,2-Dihexylcyclopropene CAS No. 35365-52-7

1,2-Dihexylcyclopropene

Cat. No.: B14691202
CAS No.: 35365-52-7
M. Wt: 208.38 g/mol
InChI Key: OTAPPAKLMIEBOQ-UHFFFAOYSA-N
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Description

1,2-Dihexylcyclopropene is an organic compound with the molecular formula C15H28 . It is a cyclopropene derivative where two hexyl groups are attached to the cyclopropene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihexylcyclopropene typically involves the reaction of hexyl-substituted alkenes with carbenes. Carbenes are highly reactive species that can add to double bonds to form cyclopropane rings. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the cyclopropene ring .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihexylcyclopropene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives .

Scientific Research Applications

1,2-Dihexylcyclopropene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,2-Dihexylcyclopropene exerts its effects involves the interaction of its cyclopropene ring with various molecular targets. The strained nature of the cyclopropene ring makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of reactive intermediates that can interact with biological molecules or other chemical species .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of long hexyl chains, which can influence its physical and chemical properties.

Properties

CAS No.

35365-52-7

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

1,2-dihexylcyclopropene

InChI

InChI=1S/C15H28/c1-3-5-7-9-11-14-13-15(14)12-10-8-6-4-2/h3-13H2,1-2H3

InChI Key

OTAPPAKLMIEBOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C1)CCCCCC

Origin of Product

United States

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